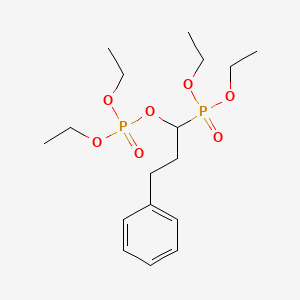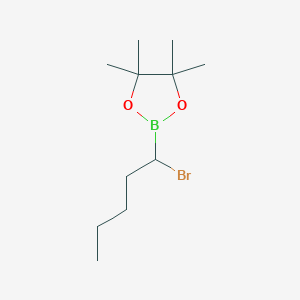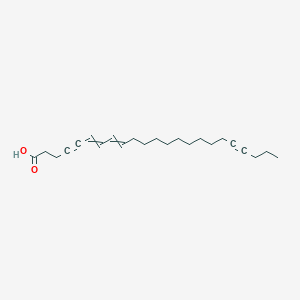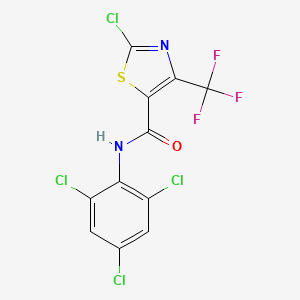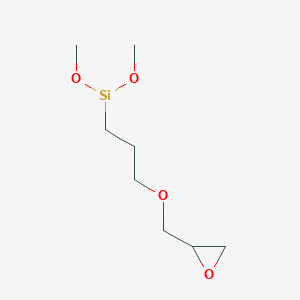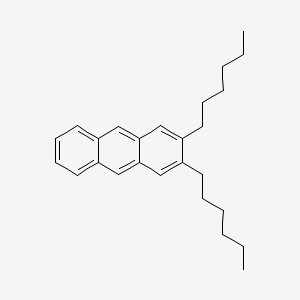
2,3-Dihexylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihexylanthracene is an organic compound belonging to the anthracene family, characterized by its three fused benzene rings. The addition of hexyl groups at the 2 and 3 positions of the anthracene core enhances its solubility and alters its electronic properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihexylanthracene typically involves the alkylation of anthracene. A common method includes the Friedel-Crafts alkylation reaction, where anthracene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the hexyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学研究应用
2,3-Dihexylanthracene has found applications across various scientific disciplines:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying photophysical properties.
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用机制
The mechanism by which 2,3-Dihexylanthracene exerts its effects is largely dependent on its interaction with molecular targets. In photophysical applications, it absorbs light and undergoes electronic transitions, emitting light at different wavelengths. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.
相似化合物的比较
Anthracene: The parent compound without hexyl substitutions.
2,3-Dimethylanthracene: Similar structure with methyl groups instead of hexyl groups.
2,3-Diphenylanthracene: Substituted with phenyl groups, affecting its electronic properties differently.
Uniqueness: 2,3-Dihexylanthracene is unique due to the presence of long alkyl chains, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in applications requiring specific solubility and photophysical characteristics.
属性
CAS 编号 |
155907-35-0 |
|---|---|
分子式 |
C26H34 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
2,3-dihexylanthracene |
InChI |
InChI=1S/C26H34/c1-3-5-7-9-13-21-17-25-19-23-15-11-12-16-24(23)20-26(25)18-22(21)14-10-8-6-4-2/h11-12,15-20H,3-10,13-14H2,1-2H3 |
InChI 键 |
OVPDLQFLEKUCLH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)



